2-chloro-5-difluoromethanesulfonylpyridine
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Overview
Description
2-chloro-5-difluoromethanesulfonylpyridine is an organic compound with the molecular formula C6H3ClF2NO2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique combination of chlorine, fluorine, and sulfonyl functional groups, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-difluoromethanesulfonylpyridine typically involves the introduction of the difluoromethanesulfonyl group to a pyridine ring. One common method is the reaction of 2-chloro-5-chloromethylpyridine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-difluoromethanesulfonylpyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The pyridine ring can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing groups like chlorine and sulfonyl can make the ring less reactive.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Electrophilic aromatic substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include 2-azido-5-difluoromethanesulfonylpyridine or 2-thio-5-difluoromethanesulfonylpyridine.
Electrophilic aromatic substitution: Products include brominated or nitrated derivatives of the original compound.
Reduction: Products include 2-chloro-5-difluoromethylsulfidepyridine.
Scientific Research Applications
2-chloro-5-difluoromethanesulfonylpyridine has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of materials with specialized properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-chloro-5-difluoromethanesulfonylpyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluoromethanesulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethanesulfonyl group.
2-chloro-5-chloromethylpyridine: Lacks the fluorine atoms and sulfonyl group, making it less reactive in certain chemical reactions.
2-chloro-4,5-difluorobenzoic acid: Contains a benzoic acid moiety instead of a pyridine ring, leading to different chemical properties and reactivity.
Uniqueness
2-chloro-5-difluoromethanesulfonylpyridine is unique due to the presence of both chlorine and difluoromethanesulfonyl groups on the pyridine ring. This combination imparts distinct electronic and steric effects, making the compound valuable in various chemical transformations and applications.
Properties
IUPAC Name |
2-chloro-5-(difluoromethylsulfonyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-5-2-1-4(3-10-5)13(11,12)6(8)9/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPDGMOZXVGUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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